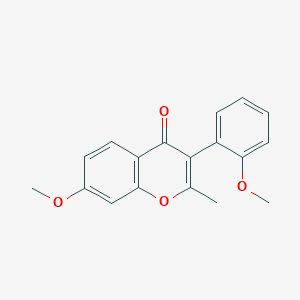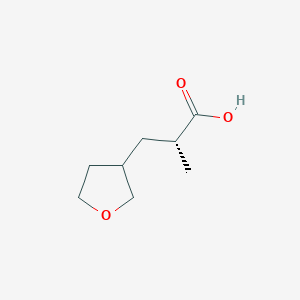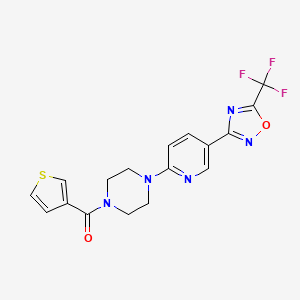![molecular formula C18H18N6OS2 B2610804 N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207036-74-5](/img/structure/B2610804.png)
N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several heterocyclic rings including a pyrazole ring and a thiadiazole ring, both of which are nitrogen-containing rings, and a benzo[d]thiazole ring, which contains both sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the thiadiazole ring, followed by their connection via a propyl linker. The benzo[d]thiazole ring could be formed separately and then attached to the pyrazole ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms in the rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The nitrogen atoms in the pyrazole and thiadiazole rings could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
Synthesis and Biological Activities
- A study demonstrated the synthesis of novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds showed antibacterial effects at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
- Another research effort involved the synthesis of pyrazolyl-1,3,4-thiadiazole analogues, emphasizing the structural insights gained from single crystal X-ray analysis. This work underlines the importance of heterocyclic compounds in augmenting scientific knowledge and potential therapeutic applications (Ningaiah et al., 2020).
- The synthesis and characterization of new thiadiazole derivatives bearing a pyrazole moiety were described, providing foundational knowledge for further chemical and pharmacological studies (Saçmacı et al., 2017).
Antimicrobial and Antifungal Activities
- Research on the utility of certain pyrazoline derivatives in synthesizing heterocyclic compounds revealed their antimicrobial activity against various microorganisms. These findings suggest the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2019).
- A study on the antivirus activity of N-(1,4-Substituted-Pyrazole-yl)-1,2,3-thiadiazole carboxamide derivatives against Tobacco mosaic virus (TMV) and Cucumber mosaic virus (CMV) indicated that some compounds possess significant antivirus activity. This highlights the potential for developing new antiviral agents from this class of compounds (Wu Zhi-bin, 2013).
Chemical Synthesis and Characterization
- The synthesis of novel compounds through the manipulation of heterocyclic frameworks demonstrates the versatility of these chemical structures in generating biologically active molecules. Such efforts contribute to the development of new therapeutic agents and deepen the understanding of heterocyclic chemistry (Vicentini et al., 1994).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The specific mode of action of This compound tuberculosis
Biochemical Pathways
The specific biochemical pathways affected by This compound tuberculosis .
Result of Action
The molecular and cellular effects of This compound tuberculosis , suggesting they may have a bacteriostatic or bactericidal effect on this organism.
properties
IUPAC Name |
N-[5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)pyrazol-3-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS2/c1-4-5-13-16(27-23-21-13)17(25)20-15-9-11(3)22-24(15)18-19-12-7-6-10(2)8-14(12)26-18/h6-9H,4-5H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMPDJYDVARSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

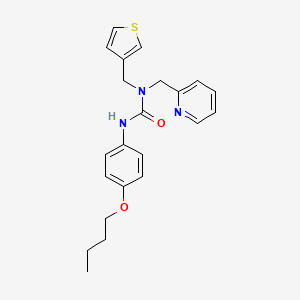


![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)

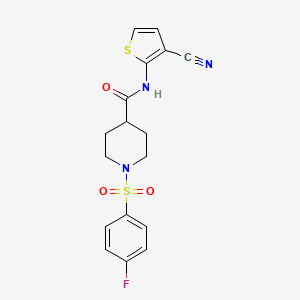
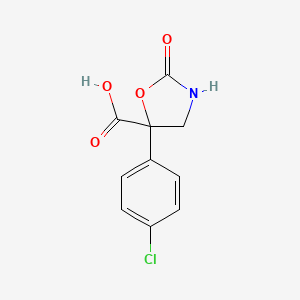
![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)
